molecular formula C19H22N2O B1180589 16-Epinormacusine B CAS No. 124096-81-7

16-Epinormacusine B

Cat. No. B1180589
CAS RN: 124096-81-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The first stereospecific, enantiospecific total synthesis of 16-Epinormacusine B was achieved through a method that also led to the synthesis of related compounds. This synthesis involved the controlled formation of a required ether with high yields, demonstrating the capability to construct these complex molecules with precision (Yu, Liao, & Cook, 2002; Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

The sarpagine indole alkaloids, including 16-Epinormacusine B, are characterized by their indole core and the specific arrangement of atoms around this core. The synthesis and study of these compounds allow for a detailed understanding of their molecular structures. The precise stereochemistry at various positions on the molecule, particularly at C-16, plays a crucial role in defining their biological activities.

Chemical Reactions and Properties

The synthesis of 16-Epinormacusine B involves key reactions that highlight its chemical properties, such as the oxy-anion Cope rearrangement followed by protonation under conditions of kinetic control, which has been employed to generate key asymmetric centers in related compounds (Yu et al., 2003). These reactions underscore the molecule's reactivity and the ability to achieve specific stereochemical configurations.

Scientific Research Applications

  • Yu, Liao, and Cook (2002) reported the first stereospecific total synthesis of sarpagine indole alkaloids, including (E)16-epinormacusine B. They achieved the synthesis with high yields, demonstrating a method for creating complex alkaloids (Yu, Liao, & Cook, 2002).

  • In a follow-up study, Yu et al. (2003) described an enantiospecific total synthesis of (E)16-epinormacusine B. This study provided insights into the stereocontrolled synthesis of this alkaloid, highlighting the challenges and methods in achieving specific configurations in complex organic compounds (Yu et al., 2003).

  • Krüger and Gaich (2016) conducted a formal synthesis of 16-epinormacusine B, contributing to the understanding of the sarpagine alkaloid family. This study emphasized the structural diversity in this family of alkaloids and the synthetic approaches to access various members (Krüger & Gaich, 2016).

Safety and Hazards

The safety data sheet for 16-Epinormacusine B suggests that it should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes . It is intended for R&D use only and not for medicinal use .

properties

IUPAC Name

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Record name Normacusine B
Source Wikipedia
URL https://en.wikipedia.org/wiki/Normacusine_B
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Epinormacusine B

Q & A

Q1: What is the origin of 16-Epinormacusine B?

A1: 16-Epinormacusine B, also known as Tombozine, is a naturally occurring indole alkaloid primarily isolated from the stem bark of the Apocynaceae plant Pleiocarpa talbotii Wernham. []

Q2: How does the stereochemistry of 16-Epinormacusine B relate to other sarpagine alkaloids?

A2: 16-Epinormacusine B belongs to the 16-epi subgroup of sarpagine alkaloids, which is defined by the specific stereochemistry at the C-16 carbon atom. This is in contrast to the 16-regular subgroup, which exhibits the opposite configuration at this position. The total synthesis of both 16-epi and 16-regular sarpagine alkaloids often relies on distinct synthetic strategies to achieve the desired stereochemical outcome. []

Q3: What synthetic approaches have been explored to produce 16-Epinormacusine B and related compounds?

A3: Researchers have developed several synthetic routes to access 16-Epinormacusine B and its analogs. One successful strategy employed a chemospecific and regiospecific hydroboration/oxidation reaction at the C(16)-C(17) bond as a key step. [, ] This approach allowed for the stereoselective introduction of the hydroxyl group at C(16) and facilitated the subsequent formation of the characteristic cyclic ether present in 16-Epinormacusine B. []

Q4: What other compounds are structurally related to 16-Epinormacusine B, and how are their syntheses connected?

A4: Several other sarpagine indole alkaloids, including (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine, share structural similarities with 16-Epinormacusine B. The total syntheses of these compounds have been achieved using similar strategies, often employing a common intermediate that can be diversified to access different members of this alkaloid family. For instance, a common synthetic precursor was utilized in the synthesis of both dehydro-16-epiaffinisine and dehydro-16-epinormacusine B, highlighting the versatility of this synthetic approach. [, ]

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